(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide features a benzamide core linked to a benzo[d]thiazole ring system. Key structural attributes include:
- Z-configuration at the imine bond, influencing steric and electronic properties.
- Prop-2-yn-1-yl group (propargyl) at the 3-position of the benzothiazole, offering a site for further functionalization (e.g., click chemistry).
- 6-Sulfamoyl group (-SO$2$NH$2$) on the benzothiazole, enhancing polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S3/c1-4-13-26(14-5-2)35(31,32)18-9-7-17(8-10-18)22(28)25-23-27(15-6-3)20-12-11-19(34(24,29)30)16-21(20)33-23/h3-5,7-12,16H,1-2,13-15H2,(H2,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIMQYYFFEKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization reactions involving thiourea and appropriate aromatic aldehydes under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: This step may involve alkylation reactions using propargyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Incorporation of the N,N-diallylsulfamoyl Group: This step might involve sulfonamide formation using diallylamine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the sulfonamide groups, potentially converting them to amines.
Substitution: The benzamide and benzo[d]thiazole moieties may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Epoxides, alcohols, or carboxylic acids.
Reduction Products: Amines, reduced sulfonamides.
Substitution Products: Halogenated derivatives, substituted benzo[d]thiazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalytic process.
Material Science: Potential use in the synthesis of novel polymers or as a building block for advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.
Medicine
Drug Development: Potential as a lead compound for the development of new therapeutics targeting specific biological pathways.
Antimicrobial Activity: Investigated for its potential to inhibit the growth of bacteria or fungi.
Industry
Chemical Sensors: Utilized in the design of sensors for detecting specific analytes in environmental or clinical samples.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups may enable it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include:
Signal Transduction: Modulation of signaling pathways by inhibiting key enzymes or receptors.
Gene Expression: Influence on gene expression through interaction with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Structural Analogues from Literature
4-(Diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide ()
- Key differences :
- Diethylsulfamoyl (-SO$2$N(CH$2$CH$3$)$2$) vs. diallylsulfamoyl.
- Ethoxy (-OCH$2$CH$3$) substituent at the 4-position of benzothiazole vs. sulfamoyl.
- Diethyl vs. diallyl groups modulate steric bulk and π-π interactions .
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide ()
- Key differences :
- Azepan-1-ylsulfonyl (-SO$2$N(C$5$H$_{10}$)) vs. diallylsulfamoyl.
- Ethyl and fluorine substituents on benzothiazole vs. propargyl and sulfamoyl.
- Impact :
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide ()
- Key differences :
- Thiadiazole core vs. benzothiazole.
- Acetyl and methyl groups on pyridine vs. propargyl and sulfamoyl.
- Impact :
Physicochemical Properties
Stability and Reactivity
- Target Compound :
- Analogues :
Biological Activity
(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Sulfamoyl Group : Known for its antibacterial properties.
- Thiazole Ring : Associated with various pharmacological activities, including anticancer effects.
- Alkynyl Substituent : Often enhances biological activity through increased lipophilicity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl groups may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress in cells.
- Modulation of Signal Transduction Pathways : It may influence pathways such as the Wnt/β-catenin signaling pathway, which is crucial in cancer progression.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
- Anticancer Efficacy : A study demonstrated that the compound significantly inhibited the growth of colorectal cancer cells (SW480) with an IC50 value of 0.12 µM, suggesting potent anticancer properties. This was further validated in xenograft models where tumor growth was significantly reduced compared to control groups .
- Enzymatic Inhibition : The compound showed a notable inhibitory effect on certain metabolic enzymes, which could lead to altered drug metabolism and enhanced therapeutic efficacy .
- Oxidative Stress Reduction : In vitro experiments indicated that the compound could scavenge reactive oxygen species (ROS), providing a protective effect against oxidative damage in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
